N1-Methyl-N4-(4-(methylamino)butyl)butane-1,4-diamine
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Overview
Description
N1-Methyl-N4-(4-(methylamino)butyl)butane-1,4-diamine is an organic compound with the molecular formula C10H25N3. This compound is characterized by the presence of two butane-1,4-diamine groups, each substituted with a methyl group and a methylamino group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N4-(4-(methylamino)butyl)butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-N4-(4-(methylamino)butyl)butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Halogenated compounds such as bromoethane, chloroethane, and other alkyl halides.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N1-Methyl-N4-(4-(methylamino)butyl)butane-1,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N1-Methyl-N4-(4-(methylamino)butyl)butane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-1,4-butanediamine: Similar in structure but lacks the methylamino group.
N,N,N’,N’-Tetramethyl-1,4-butanediamine: Contains additional methyl groups on the nitrogen atoms.
1,4-Butanediamine: The parent compound without any methyl or methylamino substitutions.
Uniqueness
N1-Methyl-N4-(4-(methylamino)butyl)butane-1,4-diamine is unique due to the presence of both methyl and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of versatility and functionality.
Properties
Molecular Formula |
C10H25N3 |
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Molecular Weight |
187.33 g/mol |
IUPAC Name |
N-methyl-N'-[4-(methylamino)butyl]butane-1,4-diamine |
InChI |
InChI=1S/C10H25N3/c1-11-7-3-5-9-13-10-6-4-8-12-2/h11-13H,3-10H2,1-2H3 |
InChI Key |
KTMMHCZMWYHHLU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCNCCCCNC |
Origin of Product |
United States |
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